

Application Notes and Protocols for Emavusertib Hydrochloride in Mouse Models

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Compound of Interest

Compound Name: *Emavusertib hydrochloride*

Cat. No.: *B10860431*

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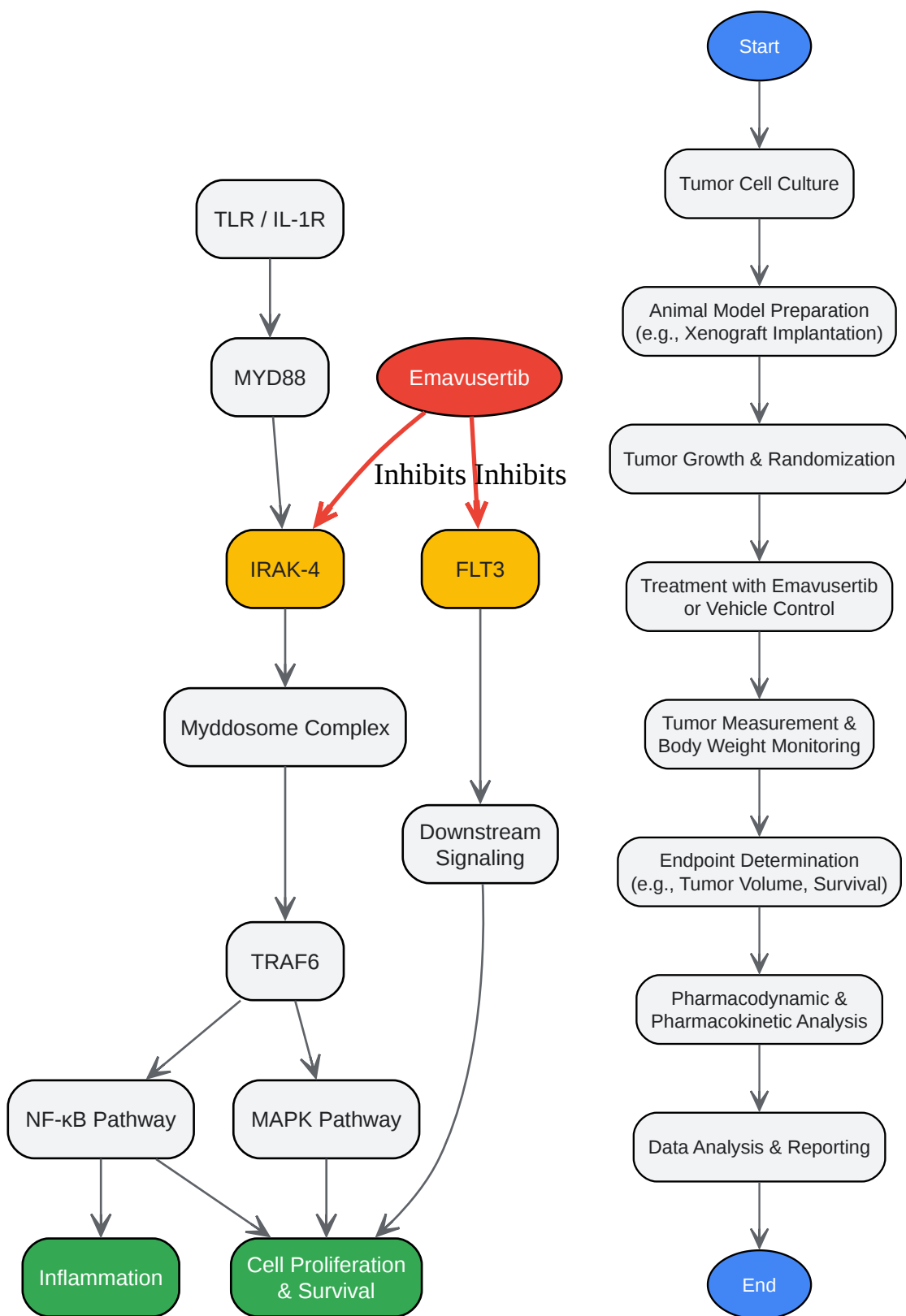
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Emavusertib hydrochloride** (also known as CA-4948) in various mouse models, based on preclinical data. The information is intended to guide researchers in designing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this potent oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).

Mechanism of Action

Emavusertib hydrochloride is a selective, orally bioavailable small molecule inhibitor of IRAK-4.[1] IRAK-4 is a critical component of the myddosome signaling complex, which is downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1] By inhibiting IRAK-4, Emavusertib blocks the MYD88 signaling pathway, leading to the repression of pro-inflammatory and cellular proliferation pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] This inhibition ultimately results in apoptosis of cancer cells that are dependent on these signaling cascades.[1][2] Additionally, Emavusertib has been shown to inhibit FLT3, making it a dual inhibitor with potential therapeutic benefits in hematologic malignancies harboring FLT3 mutations.[3]

Signaling Pathway Targeted by Emavusertib



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